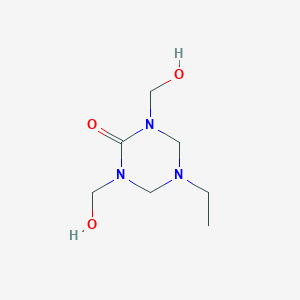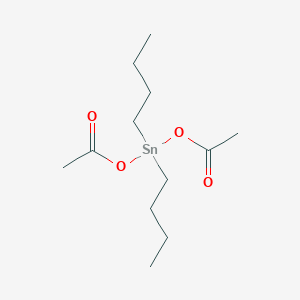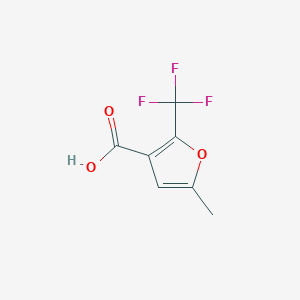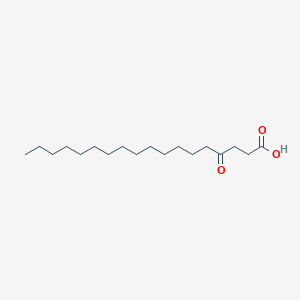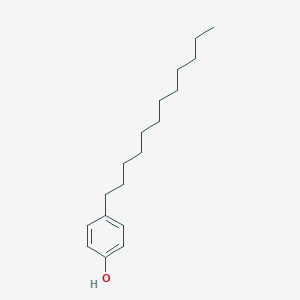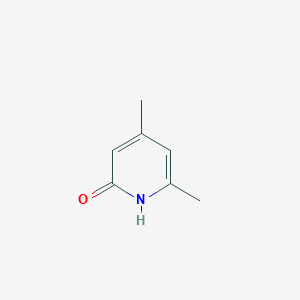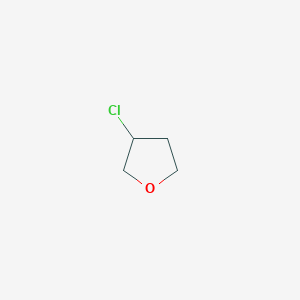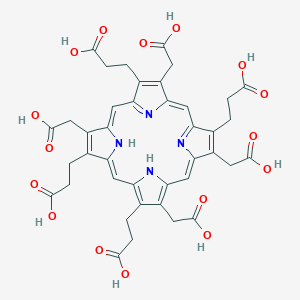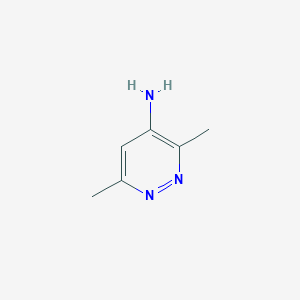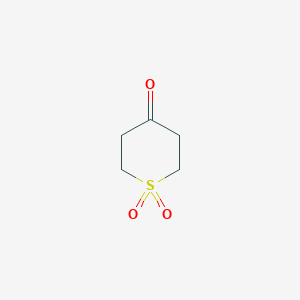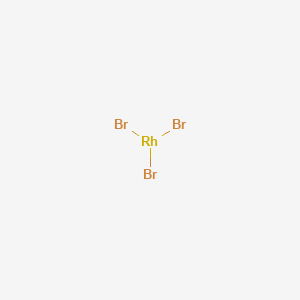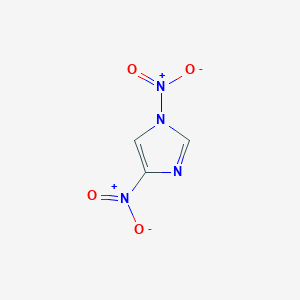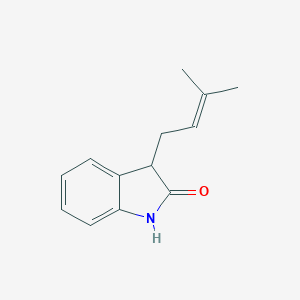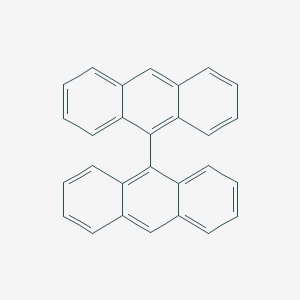
9,9'-Bianthracène
Vue d'ensemble
Description
9,9’-Bianthracene is an organic compound with the molecular formula C₂₈H₁₈. It consists of two anthracene units connected at the 9-position, forming a nearly bisecting conformation. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research .
Applications De Recherche Scientifique
9,9’-Bianthracene has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in inclusion compounds for the separation of structural isomers and stereoisomers.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its photophysical properties, which could be useful in photodynamic therapy.
Industry: Utilized in the synthesis of graphene nanoribbons, which have applications in nanoelectronics.
Mécanisme D'action
Target of Action
9,9’-Bianthracene primarily targets the molecular structures of various compounds through hydrogen bonding and CH–π interactions . It interacts with linear bidentate bases such as 9,9’-biacridine (bac), phenazine (phez), 4,4’-dipyridine (dpy), and DABCO (dabco) to form co-crystals .
Mode of Action
The interaction of 9,9’-Bianthracene with its targets results in the formation of one-dimensional (1D) structures through hydrogen bonding between the acid and the base . This interaction is crucial in the formation of polymorphic co-crystals with similar structures .
Biochemical Pathways
The biochemical pathways affected by 9,9’-Bianthracene are primarily related to the formation of co-crystals. The major interaction to form the 1D structure is O–H⋯N hydrogen bonding , and that to form the layered structure is the CH–π interaction . The influence of the latter interaction on the robustness of the crystal is stronger than the former in the co-crystals .
Result of Action
The action of 9,9’-Bianthracene results in the formation of co-crystals with a layered structure . In one of the co-crystals, a phenomenon where layers of the crystals could be exfoliated by dropping water was observed . This suggests that 9,9’-Bianthracene can induce significant molecular and cellular changes.
Action Environment
The action of 9,9’-Bianthracene is influenced by environmental factors. For instance, the solvatochromism effect and theoretical calculation results for the excited (S1) state of 9biAT (an o-carborane compound linked to a 9,9’-bianthracene moiety at each C9-position) verified that the emission was attributed to ICT transition . The structural rigidity and the orthogonal geometry around the carborane enhanced ICT-based emission in the solution state at 298 K, resulting in a considerably high quantum efficiency . Both the quantum efficiency value and radiative decay constant gradually decreased with an increase in the polarity of the organic solvent . This indicates that the polarity of the environment can influence the action, efficacy, and stability of 9,9’-Bianthracene.
Analyse Biochimique
Molecular Mechanism
The molecular mechanism of 9,9’-Bianthracene involves a process called symmetry-breaking charge transfer (SBCT), which is an important process in photoinduced reactions
Temporal Effects in Laboratory Settings
In laboratory settings, 9,9’-Bianthracene exhibits high radiative efficiency based on its ICT property . The quantum efficiency and radiative decay constant gradually decrease with an increase in the polarity of the organic solvent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Bianthracene typically involves the coupling of two anthracene molecules. One common method includes the use of glacial acetic acid and hydrochloric acid at temperatures ranging from 70 to 120 degrees Celsius . Another approach involves the use of magnesium powder, bromo aromatic hydrocarbons, and tributylphosphine .
Industrial Production Methods: Industrial production methods for 9,9’-Bianthracene are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 9,9’-Bianthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Comparaison Avec Des Composés Similaires
- 9,9’-Bianthracenyl
- 9,9’-Dianthracene
- 9-(9-Anthryl)anthracene
Comparison: 9,9’-Bianthracene is unique due to its nearly bisecting conformation and restricted rotation about the C(9)-C(9’) bond. This structural feature allows it to form stable inclusion compounds, making it more selective in host-guest chemistry compared to its similar compounds .
Propriétés
IUPAC Name |
9-anthracen-9-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18/c1-5-13-23-19(9-1)17-20-10-2-6-14-24(20)27(23)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGIRTCIFPJUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=CC6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074438 | |
| Record name | 9,9'-Bianthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1055-23-8 | |
| Record name | 9,9′-Bianthryl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1055-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,9'-Bianthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,9'-Bianthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,9'-Bianthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 9,9'-Bianthracene has the molecular formula C28H18 and a molecular weight of 354.44 g/mol. []
A: 9,9'-Bianthracene can be characterized by various spectroscopic techniques:* NMR: 1H NMR reveals characteristic peaks that confirm its structure. [, ]* UV-Vis: It shows absorption in the UV-vis region, indicative of its conjugated structure. This spectrum is helpful for studying its light absorption properties. []* Fluorescence: 9,9'-Bianthracene exhibits blue fluorescence, with its maximum emission peak at around 446 nm. [, , ]* IR: FT-IR spectra can be used to identify characteristic functional groups. [, ]
A: The crystal structure of 9,9'-bianthracene significantly influences its thin film properties. Research has shown that the substrate temperature, vapor temperature, and deposition time during thin film preparation significantly affect the film's morphology and crystallinity. []
A: Studies using AFM and X-ray diffraction revealed that films grown at a substrate temperature of 50 °C, a vapor temperature of 180 °C, and a deposition time of 60 seconds exhibited the best crystal performance. []
A: 9,9'-Bianthracene and its derivatives are promising blue light emitting materials for OLEDs due to their blue fluorescence and good film-forming properties. [, , , , , ]
A: Introducing different substituents to the 9,9'-bianthracene core can tune its emission color, improve its fluorescence quantum efficiency, and enhance its redox properties. For instance, trifluoromethyl substitution has led to highly efficient deep-blue OLEDs with excellent color purity and low turn-on voltage. [, ]
A: Yes, 9,9'-bianthracene derivatives have also been investigated for use in organic field-effect transistors (OFETs) due to their semiconducting properties. Notably, OFETs based on 9,9'-bianthracene have demonstrated promising field-effect mobility and on/off ratios. [, ]
A: 9,9'-Bianthracene can be synthesized from 9-bromoanthracene through a coupling reaction. []
A: 10,10'-dibromo-9,9'-bianthracene, a key precursor for synthesizing graphene nanoribbons, can be effectively prepared from anthraquinone using a two-step process with zinc and concentrated hydrochloric acid as reductants and N-bromosuccinimide (NBS) as the brominating agent. [, , , , ]
A: Halogenated 9,9'-bianthracene derivatives, particularly 10,10'-dibromo-9,9'-bianthracene, are commonly employed as molecular precursors for the bottom-up fabrication of graphene nanoribbons (GNRs) on metallic surfaces like Au(111) and Cu(111) through a thermally activated process involving polymerization and cyclodehydrogenation steps. [, , , , ]
A: The catalytic activity of the substrate significantly influences the GNR growth process. For example, on less reactive Au(111), the dehalogenation of 10,10'-dibromo-9,9'-bianthracene initiates at higher temperatures compared to the more reactive Cu(111), impacting the final GNR structure and morphology. [, ]
A: Yes, oxidative dimerization of anthrones using lead(II) acetate and oxygen offers an efficient route to synthesize 9,9′-bianthracene-10,10′(9H,9′H)-diones under mild conditions. []
A: Computational methods like density functional theory (DFT) have been crucial in elucidating the electronic structure, geometry, and optical properties of 9,9'-bianthracene derivatives. These calculations assist in predicting the properties of new derivatives for various applications, including OLEDs. []
A: Structural modifications, especially the introduction of electron-donating or withdrawing groups, directly impact the photophysical properties of 9,9'-bianthracene derivatives. For instance, incorporating electron-withdrawing fluorine or trifluoromethyl groups can lead to a blue-shift in the emission wavelength. []
A: Yes, studies have shown that 9,9'-bianthracene undergoes SBCT in the excited state. Notably, the dynamics of this process are predominantly governed by the rotational motion of solvent molecules, highlighting the crucial role of solvent-solute interactions in dictating the photophysical behavior. [, ]
A: Phosphonic acid derivatives of 9,9'-bianthracene have been utilized in the construction of self-assembled monolayers (SAMs) on silicon dioxide surfaces, demonstrating their potential in surface modification and molecular electronics. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

